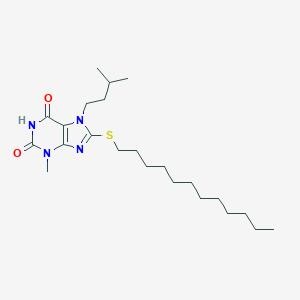

8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

8-(Dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with a 12-carbon alkylthio group at the 8-position, an isopentyl (3-methylbutyl) group at N7, and a methyl group at N2. Its molecular formula is C₂₁H₃₆N₄O₂S, with a molecular weight of 408.6 g/mol and a calculated XLogP3 of 6.4, indicating high lipophilicity . The compound is structurally related to xanthine derivatives, with modifications designed to optimize bioactivity and pharmacokinetic properties.

Properties

IUPAC Name |

8-dodecylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N4O2S/c1-5-6-7-8-9-10-11-12-13-14-17-30-23-24-20-19(27(23)16-15-18(2)3)21(28)25-22(29)26(20)4/h18H,5-17H2,1-4H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOASURKICNNIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core is alkylated using dodecyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the dodecylsulfanyl group.

Methylation: The final step involves methylation of the purine core using methyl iodide (CH3I) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the purine core or the alkyl chains.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.

Reduction: LiAlH4, sodium borohydride (NaBH4), typically under anhydrous conditions.

Substitution: Alkyl halides, nucleophiles like amines or thiols, in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Modified purine derivatives with altered alkyl chains.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, possibly interacting with enzymes or receptors.

Medicine: Explored for its therapeutic potential, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The dodecylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins. The purine core can engage in hydrogen bonding and π-π interactions, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 8-Position

Alkylsulfanyl Chain Length

- 8-Decylsulfanyl analog (C₁₀ chain): Exhibits a molecular weight of 408.6 g/mol and XLogP3 of 6.4, similar to the dodecylsulfanyl derivative.

- 8-Heptylsulfanyl analog (C₇ chain): With a molecular formula C₂₀H₃₄N₄O₂S , this compound (MFCD01051751) shows reduced lipophilicity (XLogP3 ~5.8) compared to the dodecyl variant, which may influence binding to hydrophobic enzyme pockets .

- 8-(sec-Butylthio) analog : This derivative (C₁₅H₂₄N₄O₂S) has a branched alkyl chain, leading to steric hindrance that could reduce enzymatic interactions compared to linear chains like dodecylsulfanyl .

Functionalized Sulfanyl Groups

- This modification increases topological polar surface area (TPSA) to 92.5 Ų, improving solubility but reducing blood-brain barrier penetration compared to alkylsulfanyl derivatives .

- 8-Mercapto derivatives : Compounds like 8,8’-disulfanediylbis(1,3-dipropyl-purine-2,6-dione) (C₂₂H₃₀N₈O₄S₂) form disulfide bonds, enabling redox-sensitive interactions. Their higher polarity (TPSA >110 Ų) limits membrane permeability relative to alkylsulfanyl analogs .

Substituent Effects at the 7-Position

Alkyl vs. Aromatic Groups

- 7-Isopentyl group : The 3-methylbutyl chain in the target compound balances lipophilicity and steric bulk, optimizing interactions with hydrophobic enzyme pockets.

- 7-Benzyl derivatives : Aromatic groups (e.g., 7-benzyl-8-(3-chloro-2-hydroxypropyl)sulfanyl ) introduce hydrogen-bonding sites (e.g., -OH, Cl), improving target selectivity but increasing molecular weight and reducing LogP .

Enzyme Inhibition

- N3-Substituted analogs: Methyl or ethyl groups at N3 (e.g., 3-ethyl-8-mercapto-1-(tetrahydro-2H-pyran-4-yl)methyl) enhance adenosine receptor binding by reducing steric clashes.

- 8-Alkylamino derivatives: Compounds like 8-(2-morpholin-4-yl-ethylamino) exhibit strong antiarrhythmic activity (ED₅₀ = 55.0) due to dual α1/α2-adrenoreceptor interactions, a feature absent in alkylsulfanyl derivatives .

Physicochemical Properties

| Compound | Molecular Weight | XLogP3 | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 408.6 | 6.4 | 92.5 | 8-C12, 7-isopentyl, N3-methyl |

| 8-Decylsulfanyl analog | 408.6 | 6.4 | 92.5 | 8-C10, 7-isopentyl |

| 8-Heptylsulfanyl-7-pentyl analog | 380.5 | 5.8 | 92.5 | 8-C7, 7-pentyl |

| 8-Benzoxazolylthio analog | 385.4 | 4.1 | 105.7 | 8-benzoxazole, 7-isopentyl |

Biological Activity

8-(Dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger class of purine derivatives that exhibit various biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₂₃N₅O₂S

- Molecular Weight : 341.45 g/mol

The presence of the dodecylsulfanyl group enhances the lipophilicity of the molecule, which may influence its biological activity and bioavailability.

Antimicrobial Activity

Research has indicated that certain purine derivatives exhibit notable antimicrobial properties. A study on related compounds showed that modifications in the alkyl chain length and functional groups can significantly affect their efficacy against various bacterial strains. For instance, derivatives with longer alkyl chains demonstrated enhanced antibacterial activity due to improved membrane penetration.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-(Dodecylsulfanyl)-7-isopentyl | E. coli | 32 µg/mL |

| 8-(Dodecylsulfanyl)-7-isopentyl | S. aureus | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that purine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, a study reported that compounds similar to 8-(dodecylsulfanyl)-7-isopentyl inhibited the growth of human cancer cell lines by inducing cell cycle arrest.

Toxicity Studies

Acute toxicity studies are crucial for evaluating the safety profile of new compounds. A recent investigation into the toxicity of related purine derivatives established that the LD50 values ranged between 536 mg/kg to 1403 mg/kg in rodent models, classifying them as low-toxicity compounds (Class IV). This suggests a favorable safety profile for potential therapeutic applications.

| Compound | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| 8-(Dodecylsulfanyl)-7-isopentyl | 800 (estimated) | Class IV |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Veretenina et al. (2021) focused on the antimicrobial properties of various purine derivatives including 8-(dodecylsulfanyl)-7-isopentyl. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study on Anticancer Properties : Another investigation highlighted the ability of similar compounds to inhibit tumor growth in xenograft models, showing promise for further development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.